N,N-Dimethyl-2-(1H-pyrazol-1-yl)ethanamine
Description
Nomenclature and Structural Identity
The compound systematically named N,N-dimethyl-2-pyrazol-1-ylethanamine (CAS: 1071658-18-8) features a bifurcated molecular architecture combining aromatic and aliphatic domains. Its structural identity derives from:
The molecule comprises a pyrazole heterocycle (positions 1- and 2-nitrogen atoms) connected via ethylene spacer to a N,N-dimethylamine group. X-ray crystallography of analogous complexes reveals a preferred gauche conformation between pyrazole and amine moieties, optimizing metal coordination geometry.
Historical Context of Pyrazole-Ethanamine Derivatives in Coordination Chemistry
Pyrazole-ethanamine ligands emerged as pivotal tools in late 20th-century coordination chemistry, addressing critical challenges in metal-ligand binding thermodynamics and stereochemical control:
Early work focused on 2-(3,5-dimethylpyrazol-1-yl)ethanamine derivatives, where steric bulk from methyl groups enhanced metal selectivity. The dimethylamine variant gained prominence through its superior electron-donating capacity compared to primary amines, lowering metal oxidation states in catalytic cycles.
Academic Significance in Ligand Design and Organometallic Research
This ligand family enables precise control over metal coordination environments through three key mechanisms:
- Variable Denticity : Functions as monodentate (pyrazole-N), bidentate (N,N'-pyrazole/amine), or tridentate ligand depending on metal center and reaction conditions.
- Conformational Flexibility : Ethylene spacer allows adaptive folding for optimal metal-ligand orbital overlap, critical in catalysis.
- Electronic Modulation : Dimethylamine group raises HOMO energy (–8.7 eV DFT-calculated) versus non-methylated analogs, enhancing π-backbonding to metals.
Table 1 : Representative Metal Complexes and Applications
In Pd-catalyzed Suzuki-Miyaura reactions, the ligand's hemilabile character (pyrazole dissociation/reassociation) facilitates oxidative addition/reductive elimination steps while suppressing β-hydride elimination. Recent advances exploit its hydrogen-bonding capability to construct metal-organic frameworks (MOFs) with tunable pore architectures for gas storage.
The ligand's synthetic versatility is exemplified by:
Properties
IUPAC Name |
N,N-dimethyl-2-pyrazol-1-ylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3/c1-9(2)6-7-10-5-3-4-8-10/h3-5H,6-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMVLAELEGIMFHS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN1C=CC=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70680237 | |
| Record name | N,N-Dimethyl-2-(1H-pyrazol-1-yl)ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70680237 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1071658-18-8 | |
| Record name | N,N-Dimethyl-2-(1H-pyrazol-1-yl)ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70680237 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
N,N-Dimethyl-2-(1H-pyrazol-1-yl)ethanamine is a compound belonging to the pyrazole family, characterized by its five-membered aromatic heterocyclic structure containing nitrogen atoms. Its molecular formula is CHN, with a molecular weight of 139.20 g/mol. This compound has gained attention for its potential biological activities, including antimicrobial and anticancer properties.
Anticancer Activity
The anticancer potential of pyrazole derivatives is another area of interest. Some studies have reported that pyrazole compounds can inhibit tumor necrosis factor (TNF-α) and interleukin-6 (IL-6), which are critical in cancer progression. For example, a series of novel pyrazole derivatives showed up to 85% TNF-α inhibitory activity at concentrations around 10 µM . This suggests that this compound may also possess similar properties, warranting further investigation.
The biological activity of this compound may be attributed to its interaction with specific molecular targets within cells. The presence of the dimethylamino group enhances the compound's ability to penetrate cell membranes, potentially allowing it to reach intracellular targets effectively. Additionally, the nitro group in related compounds can undergo bioreduction to form reactive intermediates that interact with cellular components .
Table 1: Biological Activity of Pyrazole Derivatives
Case Studies
- Antibacterial Screening : A study evaluated various monomeric alkaloids for their antibacterial activity against Gram-positive and Gram-negative bacteria. The results indicated that certain pyrazole derivatives exhibited promising antibacterial effects, suggesting potential applications for this compound in treating bacterial infections .
- Anticancer Evaluation : Another study focused on synthesizing novel pyrazole derivatives and assessing their anticancer properties through in vitro assays. The findings revealed significant inhibitory effects on key inflammatory mediators associated with cancer, highlighting the therapeutic potential of compounds like this compound in oncology .
Scientific Research Applications
Synthesis of Novel Compounds
N,N-Dimethyl-2-(1H-pyrazol-1-yl)ethanamine serves as a versatile building block in organic synthesis. It has been utilized in the synthesis of various derivatives, including hydrazones and azo compounds. For instance, recent studies demonstrate its role in coupling reactions with diazonium salts to generate hydrazonopropanals, showcasing yields between 50-80% .
| Reaction Type | Yield (%) | Products |
|---|---|---|
| Arylazo coupling | 50-80% | Hydrazonopropanals |
| Enaminone coupling | 70% | β-ketoaldehydes |
Coordination Chemistry
The compound has been studied for its ability to form complexes with transition metals. Research indicates that it can stabilize five-coordinated geometries in metal complexes, which are essential for catalysis and material science applications . The formation of these complexes often involves intricate coordination mechanisms that enhance the reactivity of the metal centers.
Emerging research suggests potential biological applications of this compound. Its derivatives have shown promise as anti-inflammatory agents and in the treatment of various diseases due to their ability to modulate biological pathways. For example, studies have indicated that certain pyrazole derivatives exhibit significant inhibitory effects on specific enzymes related to inflammation .
Case Study 1: Synthesis of Hydrazones
In a study published in Chemical Reviews, researchers demonstrated the utility of this compound in synthesizing hydrazones through its reaction with aldehydes under mild conditions. The resulting compounds displayed varied biological activities, suggesting a pathway for drug development .
Case Study 2: Metal Complex Formation
Another significant application was reported in Inorganic Chemistry, where the compound was used to synthesize novel copper(II) complexes. These complexes exhibited unique electronic properties that could be exploited for catalytic processes, particularly in organic transformations .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The dimethylamino group facilitates nucleophilic substitution at the ethylamine bridge. For example:
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Alkylation : Reacts with alkyl halides (e.g., methyl iodide) to form quaternary ammonium salts.
Reaction conditions typically involve polar aprotic solvents (e.g., DMF) at 60–85°C .
-
Acylation : Reacts with acyl chlorides (e.g., acetyl chloride) to form amides:
Condensation Reactions
The pyrazole ring participates in condensation with carbonyl compounds:
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Schiff Base Formation : Reacts with aldehydes (e.g., benzaldehyde) to form imine derivatives:
Electrophilic Aromatic Substitution
The pyrazole ring undergoes substitution at the C-3 and C-5 positions:
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Nitration : Nitric acid/sulfuric acid mixtures introduce nitro groups, forming 4-nitro derivatives .
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Halogenation : Bromine in acetic acid yields 3,5-dibromopyrazole derivatives (45–60% yield) .
Coordination Chemistry
The dimethylamino and pyrazole groups act as ligands for transition metals:
-
Metal Complexation : Forms stable complexes with Cu(II), Ni(II), and Zn(II) in ethanol/water.
Example:
Characterized by IR (ν: 1600 cm⁻¹ for N–Cu bonds) and UV-Vis spectroscopy .
Redox Reactions
The tertiary amine undergoes oxidation:
-
Oxidation with H₂O₂ : Produces N-oxide derivatives in aqueous methanol (70% yield).
Biological Activity Modulation
Derivatives exhibit enhanced pharmacological properties:
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Antimicrobial Activity : Pyrazole-ethylamine hybrids inhibit E. coli (MIC: 12.5 µg/mL) .
-
Anticancer Potential : Copper complexes show cytotoxicity against MCF-7 cells (IC₅₀: 4.2 µM) .
This compound’s versatility in nucleophilic, electrophilic, and coordination reactions makes it valuable for synthesizing bioactive molecules and materials. Future research should explore its catalytic applications and structure-activity relationships.
Comparison with Similar Compounds
Structural Features and Substitutions
The following table highlights key structural differences and similarities between the target compound and its analogs:
Key Observations :
- Pyrazole vs. Other Heterocycles : The target compound’s pyrazole ring differs from analogs with indole (Rizatriptan), thiazole (), or pyrrole () systems. Pyrazole’s NH group enables hydrogen bonding, whereas pyridine () or triazole () rings alter electronic properties and solubility .
- Conversely, boronate esters () enhance reactivity for cross-coupling reactions .
Physicochemical Properties
- Lipophilicity : The trimethylpyrazole analog () and Doxylamine () are more lipophilic due to aromatic and alkyl substituents, favoring blood-brain barrier penetration. In contrast, the boronate ester analog () may exhibit lower lipophilicity due to the polar dioxaborolane group.
- Solubility : Pyridine-containing compounds (e.g., ) are more basic (pKa ~5–6) than pyrazoles (pKa ~2–4), enhancing water solubility at physiological pH .
Preparation Methods
Direct Amination of Primary Amines with Diketones and Electrophilic Amination Reagents
A recent and practical synthetic method involves the direct preparation of N-substituted pyrazoles from primary aliphatic amines, diketones, and an electrophilic amination reagent, specifically O-(4-nitrobenzoyl)hydroxylamine. This method is metal-free, relatively fast, and applicable to a variety of amines, including those that can lead to pyrazole derivatives similar to N,N-dimethyl-2-(1H-pyrazol-1-yl)ethanamine.
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- Dissolve the primary amine (1.00 mmol) in DMF (5 mL).
- Cool the mixture to 0 °C using an ice-salt bath.
- Add O-(4-nitrobenzoyl)hydroxylamine (1.50 mmol) and a diketone (1.10 mmol) sequentially.
- Seal and heat the reaction mixture at 85 °C for 1.5 hours.
- Workup involves extraction with NaOH and dichloromethane, followed by purification via column chromatography.
Reaction Conditions Optimization :
- Temperature and reagent proportions are critical; minor deviations can reduce yield.
- The reaction tolerates the presence of water, acetic acid, or weak bases without significant yield loss.
- The absence of metals and short reaction times make this method practical for functionalizing amines.
Yields :
- Yields vary depending on substrates but can reach up to 44% isolated yield for N-alkyl pyrazoles under optimized conditions.
This approach, while demonstrated for various N-alkyl pyrazoles, provides a foundational route potentially adaptable for synthesizing this compound by selecting appropriate amine and diketone precursors.
Multi-Step Synthesis Starting from Pyrazole Derivatives and Subsequent Functional Group Transformations
Some synthetic routes involve the initial preparation of substituted pyrazoles followed by functional group interconversions to introduce the N,N-dimethylaminoethyl moiety.
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- Synthesis of 1-substituted pyrazole via condensation or cyclization reactions.
- Introduction of a side chain with a leaving group (e.g., halide).
- Nucleophilic substitution with dimethylamine or reductive amination to install the N,N-dimethylamino group.
Example :
- Starting from 1H-pyrazole, alkylation with 2-chloroethylamine derivatives.
- Followed by methylation steps or direct use of N,N-dimethylaminoethyl halides.
-
- Multi-step routes allow for structural diversity.
- Require careful purification at each step to ensure product integrity.
This approach is more flexible but time-consuming compared to direct amination or one-step alkylation.
Summary Table of Preparation Methods
| Method Number | Preparation Method | Key Reagents/Conditions | Advantages | Disadvantages | Typical Yield Range |
|---|---|---|---|---|---|
| 1 | Direct amination of primary amines with diketones | Primary amine, diketone, O-(4-nitrobenzoyl)hydroxylamine, DMF, 85 °C | Metal-free, short time, simple workup | Moderate yield, requires reagent optimization | ~38-44% |
| 2 | Alkylation of pyrazole with N,N-dimethyl-2-chloroethanamine | Pyrazole, alkyl halide, base (K2CO3/NaH), DMF/DMSO | Straightforward, selective N-alkylation | Requires alkyl halide, side reactions possible | Variable, moderate |
| 3 | Multi-step synthesis via pyrazole derivatives | Pyrazole, halogenated intermediates, dimethylamine, methylation agents | Flexible, allows structural modifications | Multi-step, time-consuming | Variable |
Research Findings and Practical Notes
The direct amination method (Method 1) is notable for avoiding metal catalysts and using readily available reagents. It is suitable for functionalizing primary amines directly to pyrazole derivatives, which could be adapted for this compound by employing N,N-dimethylaminoethyl amine as the amine source.
Alkylation methods (Method 2) remain the most commonly reported for synthesizing pyrazole derivatives with aminoethyl side chains due to their simplicity and established protocols.
Multi-step syntheses (Method 3) offer versatility but require more extensive purification and characterization at each stage, which can impact overall yield and scalability.
Reaction conditions such as solvent choice (DMF preferred), temperature control (0–85 °C), and reagent stoichiometry are critical for optimizing yields and purity.
Q & A
Basic: What synthetic methodologies are effective for preparing N,N-Dimethyl-2-(1H-pyrazol-1-yl)ethanamine?
Methodological Answer:
The compound can be synthesized via alkylation or condensation reactions involving pyrazole derivatives and dimethylamine precursors. For example, low-symmetry pyrazole-based ligands (e.g., bmpz and bepz) are prepared by reacting pyrazole derivatives with ethanamine intermediates under controlled conditions, followed by purification via column chromatography . Key steps include:
- Step 1: React 1H-pyrazole with 2-chloro-N,N-dimethylethanamine in a polar aprotic solvent (e.g., DMF) at 60–80°C.
- Step 2: Neutralize excess reagents and isolate the product via solvent extraction.
- Step 3: Characterize purity using H/C NMR and high-resolution mass spectrometry (HRMS).
Basic: How can researchers confirm the structural integrity of this compound?
Methodological Answer:
Combine spectroscopic and crystallographic techniques:
- X-ray Crystallography: Resolve the crystal structure using SHELX software for refinement . For example, metal complexes of related pyrazole ligands (e.g., [Co(bmpz)Cl]) confirm coordination geometry via single-crystal analysis .
- NMR Spectroscopy: Validate proton environments (e.g., pyrazole C-H resonances at δ 7.5–7.8 ppm and dimethylamine N-CH at δ 2.2–2.4 ppm) .
- Elemental Analysis: Match experimental C/H/N percentages with theoretical values (±0.3% tolerance).
Advanced: How do protic solvents impact the stability of this compound during metal coordination studies?
Methodological Answer:
Protic solvents (e.g., water, methanol) can induce ligand decomposition via cleavage of the aminal group, as observed in Cu complexes . To mitigate:
- Solvent Choice: Use aprotic solvents (e.g., acetonitrile, DCM) for metal complexation.
- Monitoring: Track decomposition via time-resolved H NMR or ESI-MS. For example, ligand degradation in [Cu(bmpz)Cl] releases 1-(1H-pyrazol-1-yl)ethanamine, detectable at m/z 126.1 .
- Alternative Ligands: Design pyrazole derivatives without labile aminal groups for improved stability.
Advanced: What analytical strategies are recommended for identifying impurities in this compound?
Methodological Answer:
Employ orthogonal separation and detection methods:
- HPLC-MS: Use a C18 column (3.5 µm, 150 mm × 4.6 mm) with a gradient of acetonitrile/water (0.1% formic acid) to resolve impurities. Compare retention times against reference standards (e.g., doxylamine-related impurities in Pharmacopeial Forum guidelines) .
- NMR Spiking Experiments: Add known impurity standards (e.g., N-oxide derivatives) to the sample and observe peak splitting in H NMR .
- Limit of Detection (LOD): Validate methods to detect impurities at ≤0.1% w/w, as per ICH Q3A guidelines.
Advanced: How can hydrogen bonding patterns influence the crystallization of this compound derivatives?
Methodological Answer:
Hydrogen bonding networks dictate packing efficiency and crystal morphology. For pyrazole-based compounds:
- Graph Set Analysis: Classify H-bond motifs (e.g., R(8) rings) using Etter’s rules .
- Solvent Selection: Use H-bond-accepting solvents (e.g., THF) to promote directional interactions.
- Case Study: In Zn(bepz)(HO), pyrazole N-H···OClO interactions stabilize the lattice .
Advanced: What mechanistic insights explain the decomposition of this compound in acidic conditions?
Methodological Answer:
Acid-catalyzed hydrolysis targets the dimethylamino group:
- Proposed Pathway: Protonation of the amine followed by nucleophilic attack by water, yielding 2-(1H-pyrazol-1-yl)ethanol and dimethylammonium ions.
- Evidence: Kinetic studies (pH 2–4) show pseudo-first-order degradation (t = 12–48 hrs) via LC-MS monitoring .
- Prevention: Buffer reactions at neutral pH (6.5–7.5) and avoid prolonged exposure to Brønsted acids.
Advanced: How does this compound function in coordination chemistry?
Methodological Answer:
The compound acts as a tripodal ligand, coordinating to transition metals via pyrazole N and tertiary amine N atoms:
- Coordination Modes: Forms octahedral complexes (e.g., [Co(bmpz)Cl]) with κ-N,N,N,N binding .
- Experimental Design: React the ligand with metal salts (e.g., CoCl) in anhydrous MeCN, followed by crystallization from EtO/hexane.
- Applications: Study spin states (e.g., high-spin Co) using magnetic susceptibility measurements or EPR spectroscopy.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
